![molecular formula C19H22N2O8S2 B2356574 N,N'-bis(3-hydroxypropyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide CAS No. 708244-00-2](/img/structure/B2356574.png)
N,N'-bis(3-hydroxypropyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide
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Description
N,N'-bis(3-hydroxypropyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide, commonly known as BHDC, is a chemical compound that has been extensively studied for its potential applications in scientific research. BHDC is a sulfonamide derivative of benzo[c]chromene, which is a heterocyclic compound that has been found to possess various biological activities.
Scientific Research Applications
Synthesis and Chemical Properties
One-Pot Synthesis Techniques : 4H-Chromenes and dihydropyrano[3,2-c]chromenes, which are structurally related to N,N'-bis(3-hydroxypropyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide, have been synthesized using simple, mild, and efficient procedures. Such synthesis methods are notable for their good to excellent yields (Ghorbani‐Vaghei, Toghraei-Semiromi, & Karimi-Nami, 2011).
Selective Agonists : 6H-benzo[c]chromen-6-one derivatives, closely related to this compound, have shown to be potent and selective estrogen receptor beta (ERβ) agonists. This finding is crucial for understanding the biological activities and potential therapeutic applications of these compounds (Sun et al., 2006).
Catalyst-Free Synthesis : The compound's derivatives can be synthesized using a catalyst-free method, which is notable for its simplicity, good yields, and non-chromatographic purification. This approach emphasizes the efficiency and eco-friendliness of the synthesis process (Hosseini, Bayat, & Afsharnezhad, 2019).
Fluorescence Properties : Certain derivatives of 6-oxo-6H-benzo[c]chromenes exhibit excellent fluorescence in both ethanol solutions and solid-state, attributed to their larger conjugated system and various hydrogen bonds. This property is significant for applications in material science and sensing technologies (Shi, Liang, & Zhang, 2017).
Photochromic Properties : Spirocyclic compounds based on 6-oxo-6H-benzo[c]chromenes have shown interesting photoinduced cyclization properties, indicating potential applications in the development of photoresponsive materials (Nikolaeva et al., 2021).
Biological Applications : Derivatives of 6-oxo-6H-benzo[c]chromenes have been used as fluorescent probes for Fe3+ detection in water solutions, demonstrating their potential in environmental monitoring and biological applications (Shi & Zhang, 2020).
properties
IUPAC Name |
3-N,8-N-bis(3-hydroxypropyl)-6-oxobenzo[c]chromene-3,8-disulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O8S2/c22-9-1-7-20-30(25,26)13-3-5-15-16-6-4-14(31(27,28)21-8-2-10-23)12-18(16)29-19(24)17(15)11-13/h3-6,11-12,20-23H,1-2,7-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLKQARZKRCPJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)NCCCO)C(=O)OC3=C2C=CC(=C3)S(=O)(=O)NCCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O8S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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